

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluquinconazole

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Compound of Interest

Compound Name: *Fluquinconazole*

Cat. No.: *B159502*

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Abstract

Fluquinconazole is a broad-spectrum conazole fungicide utilized for the control of a wide range of fungal pathogens in cereal crops. Its efficacy stems from the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the synthesis pathway of **fluquinconazole**, its detailed chemical properties, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of antifungal agents.

Chemical Properties of Fluquinconazole

Fluquinconazole, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one, is a synthetic compound belonging to the triazole class of fungicides. [1][2] Its chemical structure consists of a fluoro-quinazolinone core substituted with a dichlorophenyl group and a triazole ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **fluquinconazole** is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₈ Cl ₂ FN ₅ O	[2]
Molecular Weight	376.17 g/mol	[2]
CAS Number	136426-54-5	[2]
Melting Point	191.9–193 °C	[3]
Vapor Pressure	6.4 x 10 ⁻⁹ Pa (at 20 °C)	[3]
Solubility (at 20 °C)		
Water (pH 6.6)	1.5 mg/L	[3]
Acetone	38-50 g/L	[3]
Dichloromethane	120-150 g/L	[3]
Ethanol	3.48 g/L	[3]
Xylene	9.88 g/L	[3]
DMSO	150-200 g/L	[3]
Octanol-Water Partition Coefficient (log P)	3.24 (at 20 °C, pH 5.6)	[3]
Henry's Law Constant	2.09 x 10 ⁻⁶ Pa m ³ /mol (at 20 °C)	[3]
Density	1.58 g/cm ³ (at 20 °C)	[3]

Chemical Stability

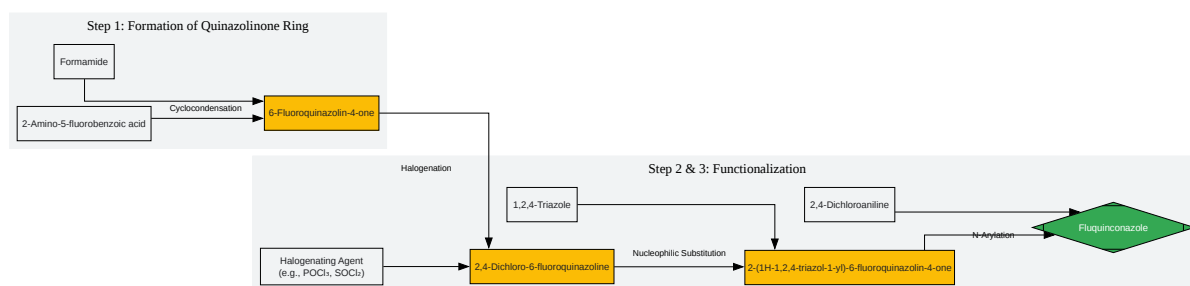
Fluquinconazole is stable in aqueous medium to light. Its half-life (DT₅₀) in water at 25°C and pH 7 is 21.8 days.[3]

Synthesis Pathway of Fluquinconazole

The commercial synthesis of **fluquinconazole** is a multi-step process that involves the construction of the quinazolinone-triazole core. The general synthetic route is outlined below.

General Synthesis Scheme

The synthesis begins with the preparation of a 6-fluoroquinazolin-4-one scaffold. This intermediate is then functionalized at the 2-position with a 1,2,4-triazol-1-yl group and at the 3-position with a 2,4-dichlorophenyl substituent. These transformations are typically achieved through nucleophilic aromatic substitution and condensation reactions.[1]



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A generalized synthetic pathway for **Fluquinconazole**.

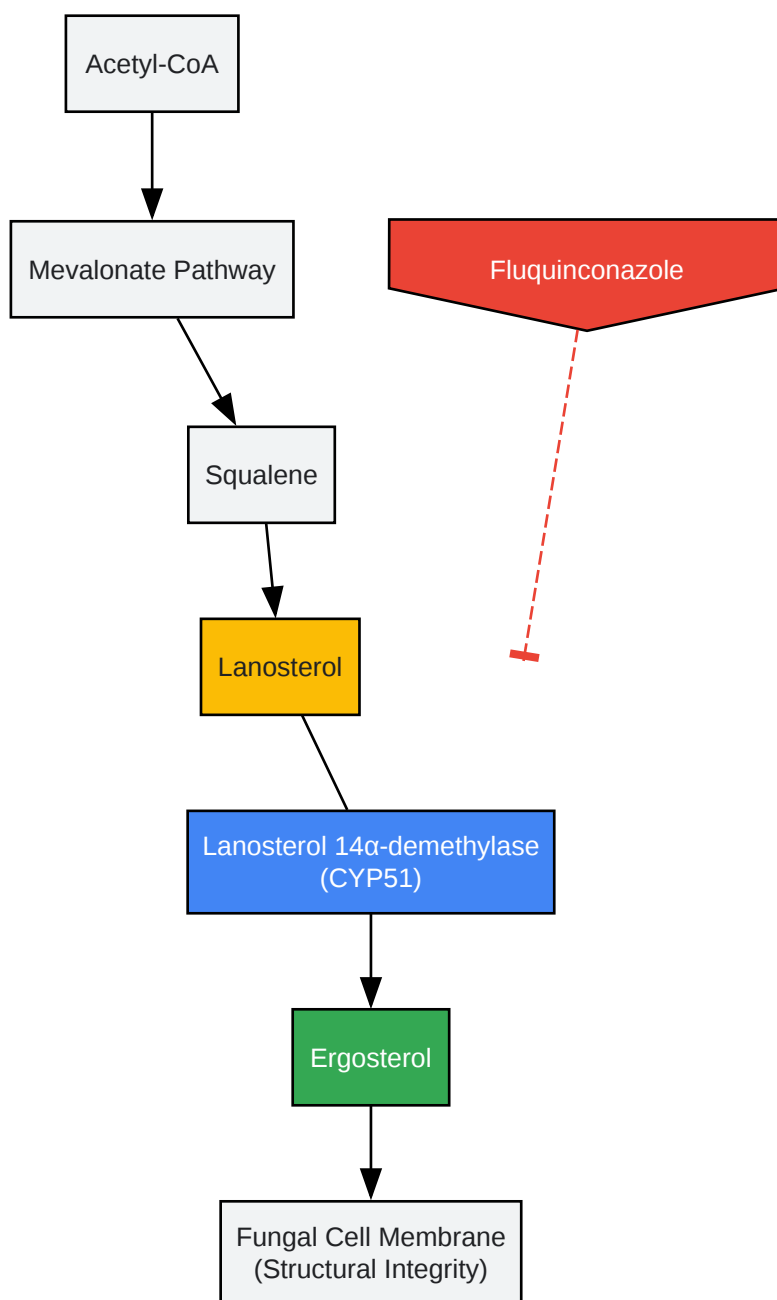
Experimental Protocols

Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are described in patents EP 183458 and US 4731106. These documents provide the necessary information for the laboratory-scale synthesis of **fluquinconazole**. Due to access limitations, the full experimental details from these patents are not reproduced here.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluquinconazole, like other azole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.



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